molecular formula C8H13N B2926953 Dispiro[2.0.34.13]octan-6-amine CAS No. 2408972-69-8

Dispiro[2.0.34.13]octan-6-amine

Cat. No. B2926953
CAS RN: 2408972-69-8
M. Wt: 123.199
InChI Key: LIEQAWURKDFQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, physical form, and storage temperature. For Dispiro[2.0.34.13]octan-6-amine, the molecular weight is 159.66, and it is a powder at room temperature .

Scientific Research Applications

Synthesis of Spirocyclopropane-Annelated Compounds

Spirocyclopropane compounds, which are annelated to six- and five-member rings, have been synthesized using various methods. The presence of the cyclopropyl group is crucial in many herbal compounds, exhibiting a range of biological activities such as antifungal, antibacterial, and antiviral properties .

Antiproliferative Agents

Dispiro[oxindole/acenaphthylenone‒benzofuranone]pyrrolidine scaffolds, which can be synthesized from Dispiro[2.0.34.13]octan-6-amine, have shown significant inhibitory effects against various human solid tumors. These include cancers of the lung, breast, cervix, and colon. The compounds have also been tested in the active sites of the MDM2 receptor to study their antiproliferative effects .

Medicinal Chemistry and Drug Discovery

The compound’s framework is part of many alkaloids and medicinally important scaffolds. It is involved in the synthesis of bioactive scaffolds that are significant in the development of new therapeutic agents. This includes the design of spiro oxindole-heterocycles containing a five-member pyrrolidone ring, which are of high biological interest .

Enzyme Inhibition

Compounds containing Dispiro[2.0.34.13]octan-6-amine have demonstrated enzyme inhibition activities. This includes the potential for developing new analgesics, such as analogs of bicifadine, which are used for anti-arthritic treatments .

Conformational Analysis

Spiro[cyclopropane-1,2′-steroids], which can be synthesized from Dispiro[2.0.34.13]octan-6-amine, have been subjected to conformational analysis using various NMR techniques. This analysis is essential for understanding the biological activities of these compounds, including their diuretic and antiandrogenic properties .

Prostaglandin Analogues Synthesis

Intermediates derived from Dispiro[2.0.34.13]octan-6-amine are useful in the preparation of prostaglandin analogues. These analogues play a significant role in pharmaceutical applications due to their diverse biological activities .

Safety and Hazards

Safety information for Dispiro[2.0.34.13]octan-6-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, which refer to potential health hazards. Precautionary statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

dispiro[2.0.34.13]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-6-3-8(4-6)5-7(8)1-2-7/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEQAWURKDFQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC23CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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